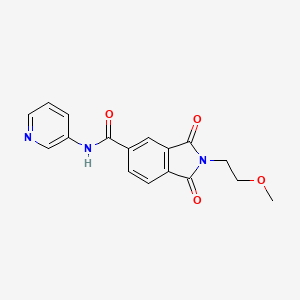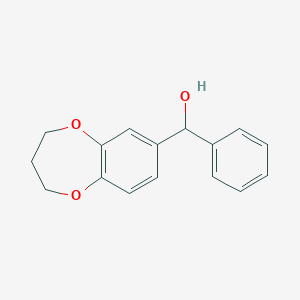![molecular formula C21H18N4O6S B5152072 4-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B5152072.png)
4-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research studies. This compound is also known as N-(3-nitrophenyl)-N'-phenylsulfonylglycyl-4-aminobenzamide and has the molecular formula C21H18N4O6S.
Mecanismo De Acción
The mechanism of action of 4-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide involves the inhibition of protease activity by binding to the active site of the enzyme. This compound acts as a competitive inhibitor, which means that it competes with the substrate for binding to the enzyme's active site. Once bound, it prevents the enzyme from carrying out its normal function, leading to a decrease in enzyme activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific enzyme that it inhibits. For example, when used as a trypsin inhibitor, this compound can prevent the breakdown of proteins in the digestive system. When used as an elastase inhibitor, it can prevent the breakdown of elastin, a protein that is important for maintaining the elasticity of tissues such as skin and blood vessels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide in lab experiments is its specificity towards certain enzymes. This compound can be used to selectively inhibit the activity of a particular enzyme without affecting other enzymes in the sample. However, one of the limitations of using this compound is its potential toxicity towards cells and tissues. Careful consideration should be taken when using this compound in biological systems.
Direcciones Futuras
There are several future directions for the use of 4-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide in scientific research. One potential direction is the development of new enzyme inhibitors based on the structure of this compound. Another direction is the use of this compound as a fluorescent probe for detecting enzyme activity in real-time. Finally, the development of new techniques for the synthesis and purification of this compound could lead to its wider use in various research studies.
Métodos De Síntesis
The synthesis of 4-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide involves the reaction of 4-aminobenzamide with N-(3-nitrophenyl)-N'-phenylsulfonylglycine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). This reaction results in the formation of the desired product, which can be purified using various techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
4-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide has various scientific research applications, including its use as a protease inhibitor, enzyme substrate, and fluorescent probe. This compound has been used to study the activity of various enzymes such as trypsin, chymotrypsin, and elastase. It has also been used as a substrate for the detection of enzyme activity in various biological samples.
Propiedades
IUPAC Name |
4-[[2-[N-(benzenesulfonyl)-3-nitroanilino]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O6S/c22-21(27)15-9-11-16(12-10-15)23-20(26)14-24(17-5-4-6-18(13-17)25(28)29)32(30,31)19-7-2-1-3-8-19/h1-13H,14H2,(H2,22,27)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRSROSYEXMQJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)C(=O)N)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B5151993.png)
![5-[(5-bromo-2-furyl)methylene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5152003.png)
![N-[4-(benzoylamino)-3-methylphenyl]-5-chloro-1-naphthamide](/img/structure/B5152018.png)
![N-[(2-pyridinylamino)carbonyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B5152026.png)
![6-amino-3-phenyl-4-(1-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5152033.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B5152040.png)

![hexyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate](/img/structure/B5152050.png)
![2-{[5-(4-iodophenoxy)pentyl]amino}ethanol](/img/structure/B5152065.png)
![4-{[2-(benzoylamino)-3-(3-bromophenyl)acryloyl]amino}benzoic acid](/img/structure/B5152070.png)

![2-{[4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5152081.png)
![2-[(4-fluorophenoxy)methyl]-N-(3-isoxazolylmethyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5152082.png)
![5,6-dimethyl-N-1-naphthylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5152086.png)